

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Undecanone

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Compound of Interest

Compound Name: 2-Undecanone

Cat. No.: B123061

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Introduction

2-Undecanone (CAS No. 112-12-9), also known as methyl nonyl ketone, is a volatile organic compound with the formula $\text{CH}_3\text{C}(\text{O})\text{C}_9\text{H}_{19}$.^[1] It is a colorless, oily liquid naturally found in various plants and fruits, including wild tomatoes, cloves, and ginger. Due to its strong and characteristic citrus-like odor, **2-undecanone** is utilized in the flavor and fragrance industries and serves as an effective animal and insect repellent.^[1] This application note provides a detailed protocol for the qualitative and quantitative analysis of **2-undecanone** using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for separating and identifying volatile compounds.

Principle

The GC-MS methodology leverages the power of gas chromatography to separate **2-undecanone** from other components in a sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. Quantification is achieved by comparing the analyte's response to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract **2-undecanone** into a volatile solvent suitable for GC-MS injection while minimizing matrix interference.

- For Liquid Samples (e.g., essential oils, liquid formulations):
 - Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
 - Add a suitable volatile organic solvent (e.g., hexane or dichloromethane, GC grade) to the flask to dissolve the sample.[\[2\]](#)
 - Dilute to the 10 mL mark with the same solvent.
 - If necessary, perform further serial dilutions to bring the analyte concentration within the calibration range.
 - Filter the final solution using a 0.45 µm syringe filter to remove any particulates before transferring to a 2 mL GC vial.[\[2\]](#)
- For Solid Samples (e.g., plant material, powders):
 - Solid-Phase Microextraction (SPME): This technique is ideal for extracting volatile compounds from complex matrices.[\[1\]](#)
 - Place a known quantity of the homogenized solid sample into a headspace vial.
 - Heat the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
 - Expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
 - Desorb the fiber directly in the hot GC inlet for analysis.
- Standard Preparation for Quantification:

- Prepare a stock solution of **2-undecanone** analytical standard (e.g., 1000 µg/mL) in a GC-grade solvent like hexane.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
- Transfer the standards to 2 mL GC vials for analysis.

2. GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of **2-undecanone** and can be adapted based on the specific instrumentation and sample matrix.

Parameter	Setting
Gas Chromatograph (GC)	
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 20:1 ratio)
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Temperature Program	Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	m/z 35-350 (Full Scan Mode)
Data Acquisition Modes	Full Scan: For qualitative identification. Selected Ion Monitoring (SIM): For enhanced quantitative sensitivity.

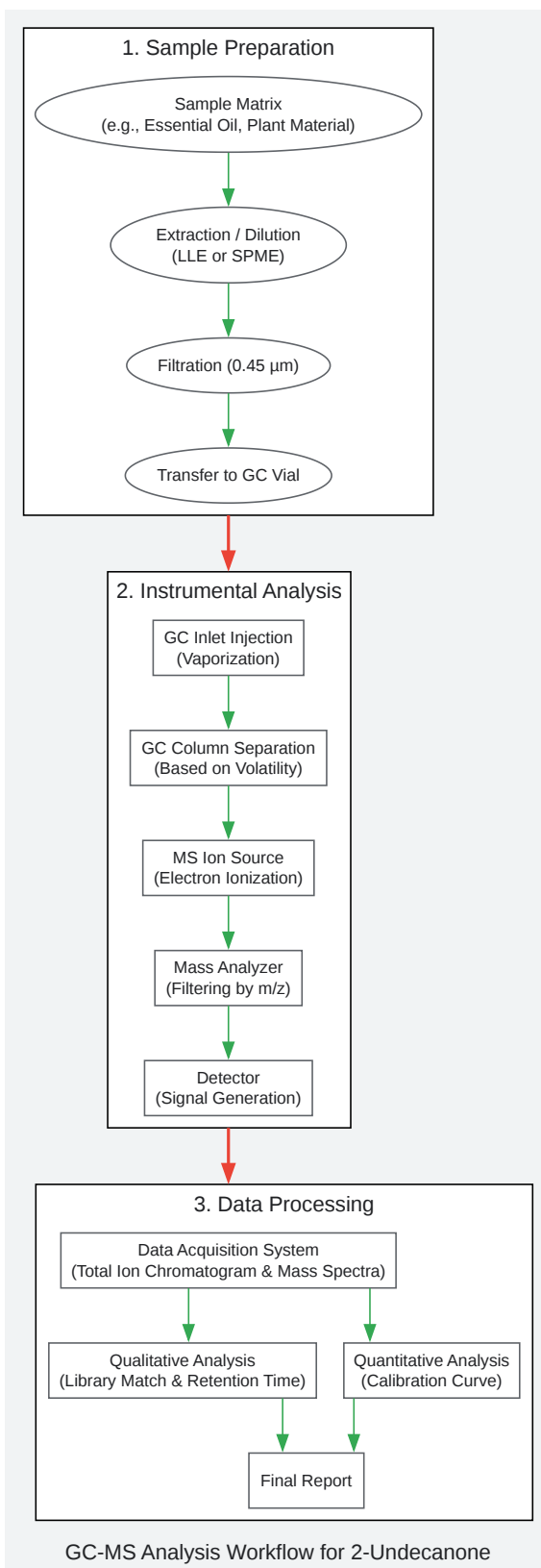
Data Presentation

Quantitative data for the identification of **2-undecanone** is based on its characteristic mass spectrum following electron ionization. The major ions are summarized below.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Putative Ionic Fragment
58	~99.9	$[\text{C}_3\text{H}_6\text{O}]^+$ (McLafferty rearrangement)
43	~89.3	$[\text{CH}_3\text{CO}]^+$ (Acetyl cation)
59	~29.0	$[\text{C}_3\text{H}_7\text{O}]^+$
71	~27.1	$[\text{C}_5\text{H}_{11}]^+$ (Alkyl fragment)
41	~24.8	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

Data derived from the Human Metabolome Database and PubChem.[\[3\]](#)

Mandatory Visualizations



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References

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